

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B114681

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Number

In the landscape of medicinal chemistry and drug discovery, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.^[1] **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde** is a significant derivative within this class, serving as a versatile precursor for the synthesis of novel therapeutic agents. While its molecular weight might seem like a fundamental, static value, it is the cornerstone of all quantitative chemical and biological investigations. An accurately determined molecular weight ensures stoichiometric precision in reactions and assays, validates structural integrity, and is a non-negotiable parameter for compound registration and quality control.

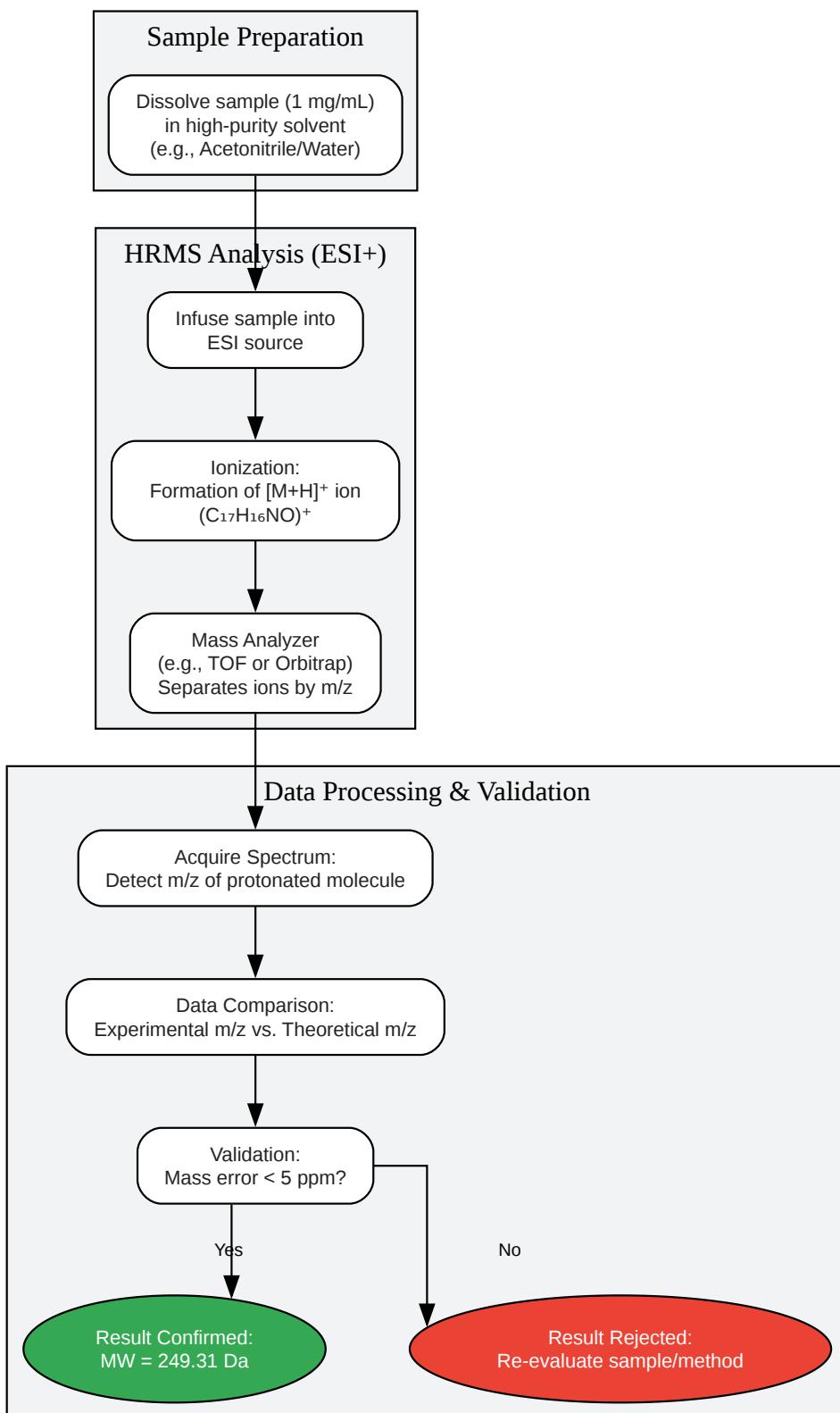
This guide provides a comprehensive examination of the molecular weight of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde**. Moving beyond the theoretical calculation, we will explore the causality behind the experimental techniques used for its determination and verification, emphasizing the principles of self-validating protocols essential for scientific integrity.

Part 1: Core Physicochemical and Structural Identity

Before any experimental verification, the theoretical molecular weight is calculated from the compound's molecular formula. This value serves as the primary reference point for all subsequent analyses. The identity of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde** is established by its unique structural and chemical identifiers.

The molecular formula, $C_{17}H_{15}NO$, is the foundation for its molecular weight. Based on the standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the calculated molecular weight is 249.31 g/mol.

Property	Value	Source
IUPAC Name	1-(4-methylbenzyl)-1H-indole-3-carbaldehyde	Sigma-Aldrich
CAS Number	151409-79-9	Sigma-Aldrich, AbacipharmTech[2]
Molecular Formula	$C_{17}H_{15}NO$	Appchem[3]
Molecular Weight	249.31 g/mol	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Purity (Typical)	≥98%	Sigma-Aldrich


Part 2: Definitive Molecular Weight Determination via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass. For a compound like **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde**, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides unambiguous elemental composition, serving as a self-validating system.

Expertise in Action: Why HRMS?

Choosing HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is a deliberate experimental choice. Unlike lower-resolution techniques, HRMS can measure mass to within a few parts per million (ppm). This level of precision allows us to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula $C_{17}H_{15}NO$ and validating the identity of the synthesized compound beyond any reasonable doubt.

Workflow for HRMS-Based Molecular Weight Confirmation

[Click to download full resolution via product page](#)

Caption: High-Resolution Mass Spectrometry workflow for molecular weight confirmation.

Experimental Protocol: ESI-HRMS Analysis

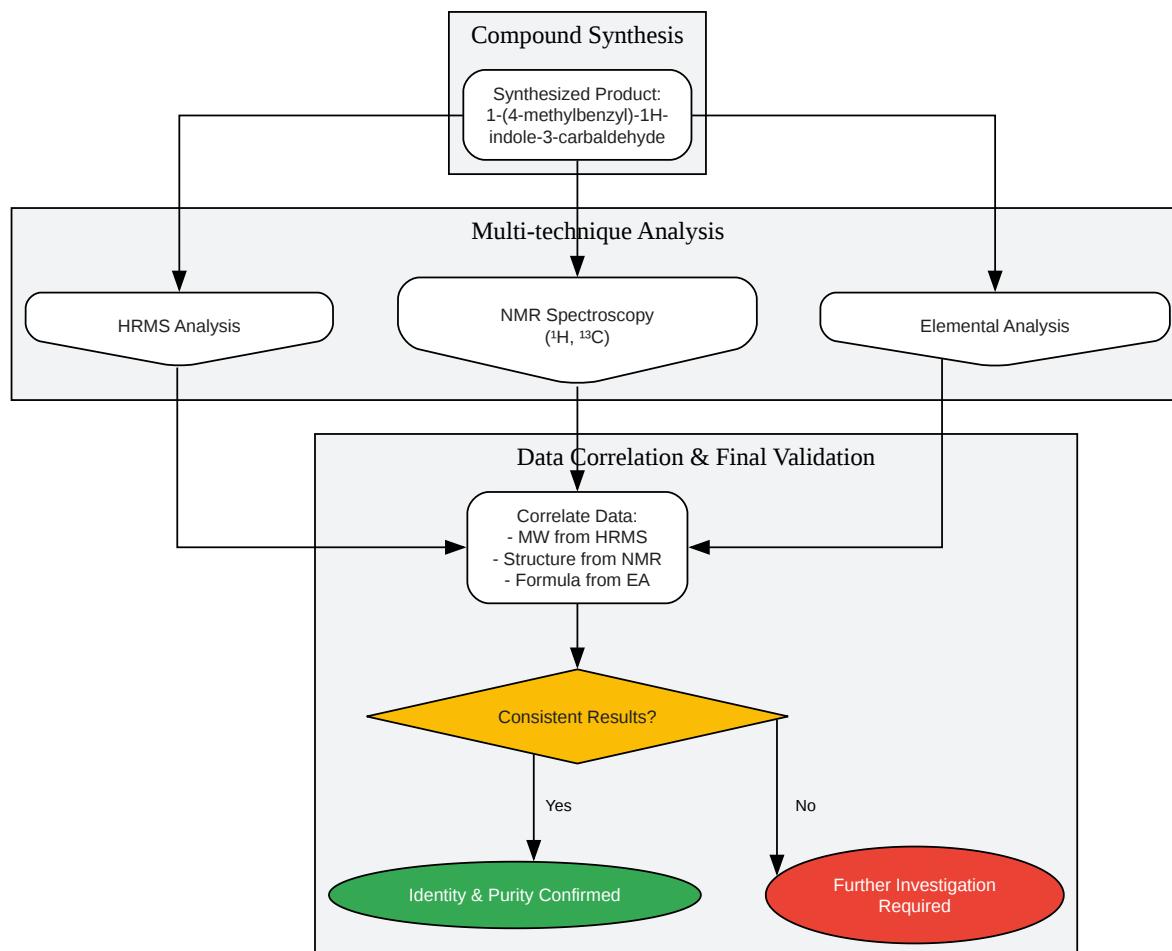
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde**.
 - Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, leading to the formation of the $[M+H]^+$ ion which is readily detected in positive ion mode.
 - Vortex the solution until the sample is fully dissolved.
- Instrumentation and Data Acquisition:
 - Utilize a High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an Electrospray Ionization (ESI) source.
 - Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.
 - Set the ESI source to positive ion mode.
 - Infuse the sample solution at a flow rate of 5-10 μ L/min.
 - Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.
- Data Interpretation and Validation:
 - The theoretical mass of the protonated molecule ($[M+H]^+$, $C_{17}H_{16}NO^+$) is 250.1226 Da.
 - The acquired spectrum should show a prominent peak corresponding to this m/z value.
 - The trustworthiness of the result is established by calculating the mass error:
 - Mass Error (ppm) = $[(\text{Experimental Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] * 1,000,000$

- An accepted result in drug development must have a mass error of less than 5 ppm. This confirms that the detected mass is consistent with the elemental formula $C_{17}H_{15}NO$.

Part 3: Structural Characterization as Corroborating Evidence

While MS provides the direct molecular weight, complementary analytical techniques are required to confirm the compound's structural integrity. These methods validate the molecular formula, thereby indirectly corroborating the molecular weight.

Elemental Analysis: The Classical Confirmation


Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. This experimental data is compared against the theoretical percentages calculated from the molecular formula, $C_{17}H_{15}NO$. A close match (typically within $\pm 0.4\%$) provides strong evidence for the proposed formula.

Element	Theoretical % (for $C_{17}H_{15}NO$)	Expected Experimental Range
Carbon (C)	81.90%	81.50% - 82.30%
Hydrogen (H)	6.06%	5.66% - 6.46%
Nitrogen (N)	5.62%	5.22% - 6.02%

NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. Both 1H and ^{13}C NMR are essential for confirming the identity of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde**. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra must be fully consistent with the proposed structure, which in turn must match the molecular formula $C_{17}H_{15}NO$. Characterization of indole derivatives by NMR is a well-established practice.[4][5][6]

Workflow for Structural Validation

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the validation of chemical identity and purity.

Conclusion

The molecular weight of **1-(4-methylbenzyl)-1H-indole-3-carbaldehyde** is 249.31 g/mol. This value, rooted in its molecular formula C₁₇H₁₅NO, is not merely a theoretical construct but a parameter that is rigorously verified through advanced analytical techniques. High-Resolution Mass Spectrometry provides a direct and precise measurement, while Elemental Analysis and NMR Spectroscopy offer essential, corroborating evidence of the elemental composition and structural arrangement. This multi-faceted, self-validating approach ensures the high degree of certainty required for progressive research and development in the pharmaceutical sciences.

References

- Synthesis and characterization of novel indole amines. RSC Publishing. [\[Link\]](#)
- Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
- SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY.
- Bioactive natural compounds from 1H-indole-3-carboxaldehyde.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. [\[Link\]](#)
- **1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde**. AbacipharmTech. [\[Link\]](#)
- 1-(4-Methylbenzyl)indole-3-carboxaldehyde. Appchem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. appchemical.com [appchemical.com]
- 4. youtube.com [youtube.com]

- 5. derpharmacemica.com [derpharmacemica.com]
- 6. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- To cite this document: BenchChem. [1-(4-methylbenzyl)-1H-indole-3-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114681#1-4-methylbenzyl-1h-indole-3-carbaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com